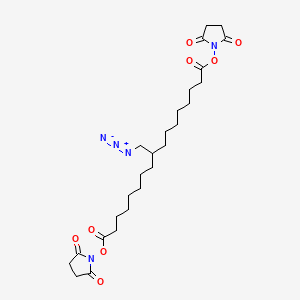![molecular formula C23H18Cl2N2O6 B12447367 3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12447367.png)
3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of chlorophenoxy and acetamido groups attached to a benzoic acid core, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 3,5-diaminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID .
Análisis De Reacciones Químicas
Types of Reactions
3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy groups can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain ion channels, such as TMEM206, by binding to the channel and blocking ion flow. This inhibition can affect various cellular processes and pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid
- 4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid
- 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid
Uniqueness
3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain ion channels sets it apart from other similar compounds, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C23H18Cl2N2O6 |
|---|---|
Peso molecular |
489.3 g/mol |
Nombre IUPAC |
3,5-bis[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C23H18Cl2N2O6/c24-17-5-1-3-7-19(17)32-12-21(28)26-15-9-14(23(30)31)10-16(11-15)27-22(29)13-33-20-8-4-2-6-18(20)25/h1-11H,12-13H2,(H,26,28)(H,27,29)(H,30,31) |
Clave InChI |
LWTDYZHTTLHPRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B12447323.png)
![ethyl 4-(5-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetrazol-1-yl)benzoate](/img/structure/B12447331.png)
![3-[(2-Bromophenyl)methyl]piperidine](/img/structure/B12447334.png)





![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12447381.png)
